molecular formula C16H15IN2O2 B14805258 3-iodo-N'-(3-phenylpropanoyl)benzohydrazide

3-iodo-N'-(3-phenylpropanoyl)benzohydrazide

Cat. No.: B14805258
M. Wt: 394.21 g/mol
InChI Key: SIAVGTSTTPYZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H15IN2O2. It is a derivative of benzohydrazide, featuring an iodine atom and a phenylpropanoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of 3-iodobenzoyl chloride with 3-phenylpropanoic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-iodo-N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzohydrazides can be formed.

    Oxidation Products: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

Scientific Research Applications

3-iodo-N’-(3-phenylpropanoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4-methoxy-N’-(3-phenylpropanoyl)benzohydrazide
  • 3-iodo-N’-(3-phenylpropanoyl)benzohydrazide derivatives

Uniqueness

3-iodo-N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

3-iodo-N'-(3-phenylpropanoyl)benzohydrazide

InChI

InChI=1S/C16H15IN2O2/c17-14-8-4-7-13(11-14)16(21)19-18-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,20)(H,19,21)

InChI Key

SIAVGTSTTPYZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.